2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(carboxymethyl)oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid involves several steps. One novel process includes the preparation of methyl (αE)- (α- (methoxyimino)-2- [ [ [ (E)- [1- [3- (trifluoromethyl) phenyl] ethylidene] amino] oxy] methyl] benzeneaceate . This process involves the use of bromomethyl phenyl intermediates and methoxyimino ethanoate under specific reaction conditions .
Industrial Production Methods: Industrial production of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , and various oxidizing and reducing agents depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield a variety of substituted aromatic compounds .
Scientific Research Applications
[[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and agriculture. Its primary application is as a fungicide, where it is used to control a wide range of fungal diseases in crops . Additionally, it has been studied for its potential effects on mammalian cells and its environmental impact .
Mechanism of Action
The mechanism of action of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid involves the inhibition of mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain in fungal cells, leading to cell death. The compound specifically targets the mitochondrial cytochrome-bc1 complex, making it highly effective against a broad spectrum of fungal pathogens .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid include other strobilurin fungicides such as azoxystrobin, kresoxim-methyl, and pyraclostrobin .
Uniqueness: What sets [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid apart from these similar compounds is its unique trifluoromethyl group, which enhances its fungicidal activity and environmental stability . This makes it a preferred choice for controlling fungal diseases in various agricultural settings.
Properties
CAS No. |
38060-04-7 |
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Molecular Formula |
C12H12F3NO3 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-[(E)-1-[3-(trifluoromethyl)phenyl]propan-2-ylideneamino]oxyacetic acid |
InChI |
InChI=1S/C12H12F3NO3/c1-8(16-19-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6H,5,7H2,1H3,(H,17,18)/b16-8+ |
InChI Key |
SRZZWQGRDDKVSZ-LZYBPNLTSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)O)/CC1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CC(=NOCC(=O)O)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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